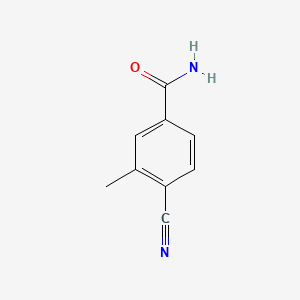
4-Cyano-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-3-methylbenzamide: is an organic compound with the molecular formula C9H8N2O . It is a derivative of benzamide, where the benzene ring is substituted with a cyano group at the fourth position and a methyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Cyano-3-methylbenzamide can be achieved through several methods:
-
Direct Amidation: One common method involves the direct amidation of 4-cyano-3-methylbenzoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
-
Cyanoacetylation: Another method involves the cyanoacetylation of 3-methylbenzamide. This reaction can be carried out by treating 3-methylbenzamide with cyanoacetic acid or its derivatives in the presence of a suitable catalyst.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions:
-
Oxidation: 4-Cyano-3-methylbenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: The cyano group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Cyano-3-methylbenzoic acid.
Reduction: 4-Amino-3-methylbenzamide.
Substitution: 4-Cyano-3-methyl-2-nitrobenzamide, 4-Cyano-3-methyl-2-bromobenzamide.
科学的研究の応用
Chemistry:
4-Cyano-3-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine:
The compound is explored for its potential pharmacological properties. Derivatives of this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-Cyano-3-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions with target molecules, influencing their function.
類似化合物との比較
3-Cyano-N-methylbenzamide: Similar structure but with the cyano group at the third position.
4-Cyano-N-methylbenzamide: Similar structure but without the methyl group.
4-Amino-3-methylbenzamide: Similar structure but with an amino group instead of a cyano group.
Uniqueness:
4-Cyano-3-methylbenzamide is unique due to the presence of both a cyano group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
IUPAC Name |
4-cyano-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAMGJSPNOAMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













